Cyclohexene, 4-(bromomethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4-(bromomethyl)-1-methyl- is an organic compound with the molecular formula C8H13Br It is a derivative of cyclohexene, where a bromomethyl group and a methyl group are substituted at the 4 and 1 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-(bromomethyl)-1-methyl- can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical adds to the allylic position of the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 4-(bromomethyl)-1-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4-(bromomethyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4-(bromomethyl)-1-methyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of cyclohexene, 4-(bromomethyl)-1-methyl- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The double bond in the cyclohexene ring can undergo electrophilic addition, forming various addition products. These reactions are facilitated by the electron-rich nature of the double bond and the electron-withdrawing effect of the bromomethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-bromo-4-methyl-: Similar structure but with different substitution pattern.
Cyclohexane, (bromomethyl)-: Lacks the double bond present in cyclohexene derivatives.
Cyclohexene: Parent compound without any substituents.
Uniqueness
Cyclohexene, 4-(bromomethyl)-1-methyl- is unique due to the presence of both a bromomethyl group and a methyl group on the cyclohexene ring. This specific substitution pattern imparts distinct reactivity and properties, making it valuable for targeted
Eigenschaften
CAS-Nummer |
61860-11-5 |
---|---|
Molekularformel |
C8H13Br |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-6H2,1H3 |
InChI-Schlüssel |
OAZREYMDGCFCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.